molecular formula C9H7Cl3 B1444937 1,4,6-trichloro-2,3-dihydro-1H-indene CAS No. 1188146-20-4

1,4,6-trichloro-2,3-dihydro-1H-indene

Cat. No.: B1444937
CAS No.: 1188146-20-4
M. Wt: 221.5 g/mol
InChI Key: QZOQWLZEVHEWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Trichloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H7Cl3. It has a molecular weight of 221.51 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine carbon © atoms and seven hydrogen (H) atoms, along with three chlorine (Cl) atoms .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Indium Trichloride (InCl3) as a Catalyst : Indium trichloride has been used as a versatile catalyst in synthesizing a broad spectrum of heterocyclic compounds, including bioactive heterocycles. This showcases the potential for using related trichloro compounds in catalysis and synthesis of complex organic molecules with biological activity (Mahato et al., 2020).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide : The study of benzene-1,3,5-tricarboxamide derivatives, which are structurally analogous to trichloro compounds in their ability to form supramolecular assemblies, underscores the role of such compounds in developing materials with applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Photocatalysis

  • Graphene Derivatives in Tribology and Lubrication : Research into graphene derivatives has highlighted the significance of carbon-based materials in enhancing tribological and lubricating properties. This insight into the modification of materials for improved performance can be extrapolated to the chemical manipulation and application of trichloro compounds in various technological fields (Sun & Du, 2019).

Future Directions

As 1,4,6-trichloro-2,3-dihydro-1H-indene is primarily used for research purposes , its future directions would likely involve further studies to understand its properties and potential applications.

Properties

IUPAC Name

1,4,6-trichloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOQWLZEVHEWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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